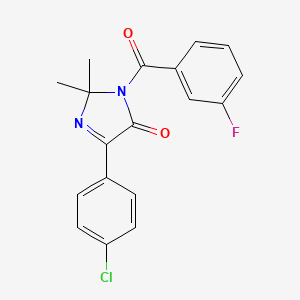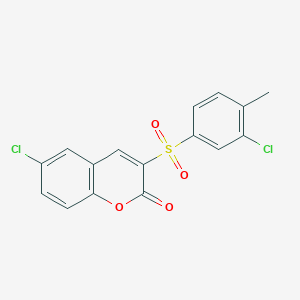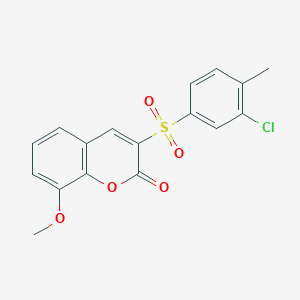![molecular formula C21H19ClN2O4 B6515497 ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-20-0](/img/structure/B6515497.png)
ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECMC) is a synthetic quinoline derivative that has been studied for its potential pharmacological applications. ECMC has been found to have a wide range of biochemical and physiological effects, and is of interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may be useful in the treatment of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may be useful in the treatment of certain types of cancer. In addition, this compound has been studied for its potential use as an anti-diabetic agent, as it has been found to reduce glucose levels in diabetic rats.
Mecanismo De Acción
Mode of Action
The presence of a quinoline moiety suggests potential interactions with dna or proteins, as quinolines are known to intercalate into dna and disrupt protein-dna interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinoline derivatives have been shown to interfere with various cellular processes, including dna replication, transcription, and protein synthesis .
Pharmacokinetics
Given its chemical structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Based on the known effects of similar compounds, it may induce cytotoxic effects, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other competing molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate in lab experiments is that it is relatively easy to synthesize and can be readily scaled up for large-scale production. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in the fields of medicinal chemistry, pharmacology, and drug development. However, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its effects.
Direcciones Futuras
The potential future directions for ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate research include further studies on its mechanism of action, as well as studies on its potential applications in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, further research is needed to explore the potential of this compound as an anti-diabetic agent, as well as to explore its potential for use in combination therapies. Finally, further research is needed to explore the potential of this compound as an adjuvant for vaccine development.
Métodos De Síntesis
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can be synthesized from ethyl 6-chloro-4-methoxyquinoline-2-carboxylate (ECM) and 4-methylphenylcarbamoyl chloride (MPC) in a two-step reaction. In the first step, ECM is reacted with MPC in the presence of a base catalyst to form the intermediate this compound-MPC. In the second step, the intermediate is reacted with a base to form the final product this compound. This two-step reaction is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXVTZJLMNQLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)






![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)
![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)

![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)